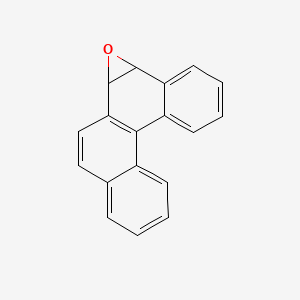

Benzo(c)phenanthrene 5,6-oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzo(c)phenanthrene 5,6-oxide, also known as this compound, is a useful research compound. Its molecular formula is C18H12O and its molecular weight is 244.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Structure

Benzo(c)phenanthrene 5,6-oxide is characterized by its fused ring structure, which contributes to its biological activity and potential carcinogenicity. As a derivative of benzo(c)phenanthrene, it exhibits properties typical of PAHs, including hydrophobicity and the ability to undergo metabolic activation.

Toxicological Studies

Carcinogenicity Assessment

Research indicates that this compound can form reactive metabolites that bind to DNA, leading to mutagenesis. A study highlighted its role in the metabolic activation pathways that are common among PAHs, suggesting a correlation between exposure and increased cancer risk .

Environmental Applications

Pollution Monitoring

this compound is often monitored as a marker for PAH pollution in environmental samples. Its presence indicates combustion processes or oil spills. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) are employed for detection and quantification in soil and water samples .

| Application | Methodology | Outcome |

|---|---|---|

| Soil Contamination Assessment | GC-MS analysis of soil samples for PAH content. | Identified hotspots of PAH pollution. |

| Water Quality Monitoring | Detection of PAHs in aquatic environments. | Assessed ecological impact on aquatic life. |

Medicinal Chemistry

Potential Therapeutic Uses

Recent studies have explored the synthesis of derivatives of this compound for potential therapeutic applications. Some derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth .

| Derivative | Biological Activity | Reference |

|---|---|---|

| Benzothiophene Amides | Induced apoptosis in neoplastic cells. | |

| Hydroxylated Derivatives | Exhibited anti-inflammatory properties in vitro. |

Case Studies

-

Case Study on Carcinogenicity

A longitudinal study assessed the carcinogenic effects of this compound on mice exposed to varying concentrations over six months. Results indicated a dose-dependent increase in tumor incidence, supporting its classification as a probable human carcinogen . -

Environmental Impact Assessment

An environmental study evaluated the levels of this compound in urban runoff during heavy rain events. The findings revealed elevated concentrations correlated with increased vehicular traffic and industrial activities, emphasizing the need for regulatory measures .

Analyse Des Réactions Chimiques

Metabolic Activation by Cytochrome P450 Enzymes

Benzo[c]phenanthrene 5,6-oxide is primarily formed via oxidation mediated by cytochrome P450 (P450) enzymes. Key findings include:

Table 1: Enzymatic Formation of Benzo[c]phenanthrene 5,6-oxide

-

Rat liver microsomes produce the (+)-(5S,6R)-oxide enantiomer as the dominant form under epoxide hydrolase inhibition .

-

Human liver microsomes metabolize B[c]PH to B[c]PH-5,6-dihydrodiol (B[c]PH-5,6-DH) via hydration of the 5,6-oxide intermediate, favoring the 5S,6S configuration .

Stereochemical Specificity in Epoxide Hydration

The enzymatic hydration of B[c]PH-5,6-oxide exhibits stereochemical preferences:

Table 2: Hydration Pathways of 5,6-Oxide Enantiomers

| Enantiomer | Hydration Site | Product Configuration | Yield (%) |

|---|---|---|---|

| (+)-(5S,6R)-oxide | C6 position | 5S,6S-dihydrodiol | 100% |

| (−)-(5R,6S)-oxide | C5 and C6 | 5R,6R-dihydrodiol | 68% |

-

Optically pure (+)-(5S,6R)-oxide is exclusively hydrated at the C6 position to yield 5S,6S-dihydrodiol .

-

(−)-(5R,6S)-oxide undergoes non-selective hydration, producing a 32:68 mixture of 5S,6S and 5R,6R dihydrodiols .

Genotoxicity of Metabolic Products

B[c]PH-5,6-oxide and its dihydrodiol derivatives exhibit genotoxic potential:

-

umu-Assay Results :

Species-Specific Metabolic Differences

-

Rodents vs. Humans :

Environmental and Toxicological Implications

-

Benzo[c]phenanthrene 5,6-oxide’s low water solubility (0.0008–0.002 mg/L) and high log Kow (5.75–6.11) suggest persistence in lipid-rich environments .

-

Its role as a precursor to genotoxic metabolites underscores its relevance in PAH-related carcinogenicity assessments .

This synthesis highlights the compound’s complex reactivity, stereochemical nuances, and species-specific metabolic outcomes, emphasizing its significance in toxicology and environmental health research.

Propriétés

Numéro CAS |

60692-90-2 |

|---|---|

Formule moléculaire |

C18H12O |

Poids moléculaire |

244.3 g/mol |

Nom IUPAC |

3-oxapentacyclo[9.8.0.02,4.05,10.012,17]nonadeca-1(11),5,7,9,12,14,16,18-octaene |

InChI |

InChI=1S/C18H12O/c1-2-6-12-11(5-1)9-10-15-16(12)13-7-3-4-8-14(13)17-18(15)19-17/h1-10,17-18H |

Clé InChI |

QJIGWLXYZLIXCQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4C5C3O5 |

SMILES canonique |

C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4C5C3O5 |

Synonymes |

enzo(c)phenanthrene 5,6-oxide BPA-5,6-epoxide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.